molecular formula C17H20N4O B12468427 1,3-Bis[(phenylamino)methyl]imidazolidin-2-one

1,3-Bis[(phenylamino)methyl]imidazolidin-2-one

Cat. No.: B12468427
M. Wt: 296.37 g/mol
InChI Key: NNOUXLXNXHEQNC-UHFFFAOYSA-N
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Description

1,3-Bis[(phenylamino)methyl]imidazolidin-2-one is a heterocyclic compound that features an imidazolidin-2-one core with two phenylamino groups attached to the 1 and 3 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis[(phenylamino)methyl]imidazolidin-2-one typically involves the reaction of 1,2-diamines with carbonyl compounds. One common method is the reaction of N-phenylmethanamine with glyoxal in the presence of a base such as tetramethylphenylguanidine (PhTMG) and a dehydrative activator like diphenylphosphoryl azide (DPPA) in solvents like acetonitrile or dichloromethane at temperatures ranging from -40°C to room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Catalytic methods and continuous flow processes can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1,3-Bis[(phenylamino)methyl]imidazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the phenylamino groups or the imidazolidin-2-one core.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted imidazolidin-2-one derivatives.

Mechanism of Action

The mechanism of action of 1,3-Bis[(phenylamino)methyl]imidazolidin-2-one involves its interaction with molecular targets through its phenylamino groups and imidazolidin-2-one core. These interactions can modulate various biological pathways, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Bis[(phenylamino)methyl]imidazolidin-2-one is unique due to the presence of two phenylamino groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and materials .

Properties

Molecular Formula

C17H20N4O

Molecular Weight

296.37 g/mol

IUPAC Name

1,3-bis(anilinomethyl)imidazolidin-2-one

InChI

InChI=1S/C17H20N4O/c22-17-20(13-18-15-7-3-1-4-8-15)11-12-21(17)14-19-16-9-5-2-6-10-16/h1-10,18-19H,11-14H2

InChI Key

NNOUXLXNXHEQNC-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=O)N1CNC2=CC=CC=C2)CNC3=CC=CC=C3

Origin of Product

United States

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